molecular formula C15H13BrO B2484042 1-Bromo-1,3-diphenylpropan-2-one CAS No. 29417-77-4

1-Bromo-1,3-diphenylpropan-2-one

Cat. No.: B2484042
CAS No.: 29417-77-4
M. Wt: 289.172
InChI Key: ZGNUMHGLTDTBRI-UHFFFAOYSA-N
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Description

1-Bromo-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13BrO. It is a halogenated ketone, characterized by the presence of a bromine atom and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1,3-diphenylpropan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,3-diphenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the carbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often requiring elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Products include 1-hydroxy-1,3-diphenylpropan-2-one or 1-amino-1,3-diphenylpropan-2-one.

    Reduction: The major product is 1-bromo-1,3-diphenylpropan-2-ol.

    Cyclization: The primary product is 1-phenylindan-2-one.

Scientific Research Applications

1-Bromo-1,3-diphenylpropan-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,2-dimethylpropane: A halogenated alkane with a similar bromine atom but different structural features.

    1,3-Diphenylpropan-2-one: The non-brominated analog of 1-bromo-1,3-diphenylpropan-2-one.

    2,3-Dibromo-1,3-diphenylpropan-1-one: A compound with two bromine atoms and a similar backbone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both bromine and phenyl groups enhances its versatility in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-1,3-diphenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUMHGLTDTBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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